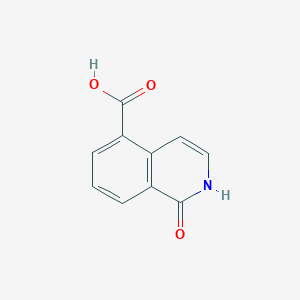

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid

説明

Constitutional Isomerism and Tautomerism

The structural framework of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid exhibits multiple forms of isomerism that significantly impact its chemical properties and biological activities. Constitutional isomerism, defined as compounds having the same molecular formula but different spatial arrangements of atoms, is prominently displayed within the dihydroisoquinoline carboxylic acid family. The compound exists alongside several positional isomers, including 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid and 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid, each differing in the position of the carboxylic acid substituent on the aromatic ring. These positional variations result in distinct chemical and physical properties, demonstrating how subtle structural changes can significantly alter molecular behavior.

Tautomerism represents another critical aspect of this compound's structural chemistry, particularly the oxo-hydroxy equilibrium that is characteristic of dihydroisoquinoline systems. Research has demonstrated that direct attachment of benzene rings to heterocyclic systems leads to pronounced increases in the relative stability of oxo tautomers compared to their parent pyridone compounds. In the case of this compound, the oxo form predominates under normal conditions, as evidenced by matrix-isolation studies and theoretical calculations performed at advanced quantum chemical levels. The tautomeric equilibrium is influenced by factors including solvent polarity, temperature, and the presence of hydrogen bonding networks. The compound can theoretically exist in multiple tautomeric forms, including the keto form (this compound) and the enol form (1-hydroxyisoquinoline-5-carboxylic acid), with the former being thermodynamically favored.

The influence of the carboxylic acid group at position 5 on the tautomeric equilibrium is particularly noteworthy, as this electron-withdrawing group stabilizes the oxo tautomer through resonance effects and intramolecular hydrogen bonding. Computational studies have revealed that the energy difference between tautomeric forms varies significantly based on the substitution pattern, with the 5-carboxylic acid derivative showing enhanced stability of the oxo form compared to unsubstituted analogs. This tautomeric preference has important implications for the compound's reactivity, as the oxo form exhibits different nucleophilic and electrophilic sites compared to the hydroxy tautomer.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is recorded as "1-oxo-2H-isoquinoline-5-carboxylic acid," reflecting the standard practice of indicating the position of unsaturation and the specific location of functional groups. Alternative nomenclature systems have designated this compound as "1-oxo-1,2-dihydro-5-isoquinolinecarboxylic acid," which explicitly indicates the dihydro nature of the heterocyclic system. The compound is also systematically classified under the Chemical Abstracts Service registry number 212374-18-0, providing a unique identifier for database searches and regulatory purposes.

The International Union of Pure and Applied Chemistry naming system prioritizes the isoquinoline ring system as the parent structure, with the oxo group at position 1 and the carboxylic acid functionality at position 5 designated as substituents. The "2H" notation in the preferred name indicates that the hydrogen atom is specifically located on nitrogen-2 of the dihydroisoquinoline ring. This nomenclature system ensures unambiguous identification of the compound while maintaining consistency with established naming conventions for related heterocyclic systems. The systematic classification also includes the molecular formula C₁₀H₇NO₃, which corresponds to an unsaturation index of seven, accounting for the bicyclic aromatic system, the carbonyl group, and the carboxylic acid functionality.

Additional nomenclature variations found in chemical databases include synonyms such as "1-Hydroxyisoquinoline-5-carboxylic acid," which refers to the tautomeric form of the compound. The InChI (International Chemical Identifier) string provides a machine-readable representation of the molecular structure: InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14). The corresponding InChIKey, MLQUDHWCGDWPDJ-UHFFFAOYSA-N, serves as a condensed hash representation for rapid database searching. The SMILES (Simplified Molecular Input Line Entry System) notation, C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O, provides another standardized method for representing the molecular structure in text format.

Comparative Analysis with Structural Analogs

The structural relationships between this compound and its analogs reveal important structure-activity patterns that influence chemical reactivity and biological properties. Comparison with the 8-positional isomer, 1-Oxo-1,2-dihydroisoquinoline-8-carboxylic acid, demonstrates the significant impact of carboxylic acid placement on molecular geometry and electronic distribution. While both compounds share the same molecular formula C₁₀H₇NO₃, the 8-position derivative exhibits different SMILES notation (C1=CC2=C(C(=C1)C(=O)O)C(=O)NC=C2) and distinct InChI representation, highlighting the constitutional isomerism between these structures. The 8-carboxylic acid analog shows altered hydrogen bonding patterns and different steric accessibility of the carboxylic acid group, potentially affecting its interaction with biological targets.

Examination of the 3-positional isomer, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid, reveals another important structural variant with distinct pharmacological properties. This compound has been extensively studied as a hepatitis C virus NS5B polymerase inhibitor, where the 3-carboxylic acid positioning enables specific interactions with the enzyme active site. The 3-carboxylic acid derivative exhibits enhanced binding affinity to certain protein targets compared to the 5-position analog, demonstrating how positional isomerism directly influences biological activity. Research has shown that compound derivatives based on the 3-carboxylic acid scaffold demonstrate moderate inhibitory potency with half-maximal inhibitory concentration values in the micromolar range.

The comparison with reduced analogs, particularly 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid, illustrates the impact of ring saturation on chemical properties. The fully saturated tetrahydro derivative lacks the carbonyl functionality present in the 1-oxo compound, resulting in fundamentally different chemical behavior and biological activity profiles. The tetrahydro analog exhibits increased conformational flexibility due to the saturated ring system, contrasting with the more rigid planar structure of the dihydro-oxo compound. This structural difference significantly affects the compound's ability to participate in π-π stacking interactions and hydrogen bonding networks.

Specialized derivatives such as 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid demonstrate how N-alkylation affects the chemical properties of the parent compound. The introduction of a methyl group at the nitrogen-2 position alters the hydrogen bonding capacity and increases the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability. This structural modification also prevents tautomerization involving the nitrogen atom, effectively locking the compound in the oxo form and eliminating certain tautomeric equilibria observed in the parent compound.

特性

IUPAC Name |

1-oxo-2H-isoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653975 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212374-18-0 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanobenzaldehyde with ammonia in the presence of a catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

科学的研究の応用

Antiviral Applications

One of the prominent applications of 1-oxo-1,2-dihydroisoquinoline-5-carboxylic acid derivatives is their role as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. Research has shown that certain derivatives exhibit moderate inhibitory potency against this enzyme, which is crucial for viral replication.

Case Study: HCV NS5B Polymerase Inhibitors

- Compound Evaluation : A series of derivatives were synthesized and evaluated for their inhibitory effects on HCV NS5B polymerase. For instance, one derivative demonstrated an IC₅₀ value of 9.5 μM for inorganic pyrophosphate generation and an IC₅₀ of 5.9 μM for NTP incorporation by the NS5B enzyme .

- Antiviral Activity : This compound also showed antiviral activity with an EC₅₀ of 15.7 μM in HCV genotype 1b replicon cells, indicating its potential as a lead compound for further development .

Anticancer Activity

The anticancer properties of 1-oxo-1,2-dihydroisoquinoline derivatives have been explored in various studies, particularly against breast cancer cell lines.

Case Study: Breast Cancer Treatment

- Synthesis and Testing : Researchers synthesized a series of compounds based on the structure of 1-oxo-1,2-dihydroisoquinoline and tested their activity against the MCF-7 breast cancer cell line using the MTT assay. Notably, several compounds showed significant activity compared to the reference drug Doxorubicin .

- Mechanism of Action : The anticancer effects were attributed to the ability of these compounds to induce apoptosis in cancer cells, although the precise mechanisms remain an area for further investigation.

Pharmacophore Development

The structural characteristics of 1-oxo-1,2-dihydroisoquinoline derivatives make them attractive candidates for pharmacophore modeling in drug design.

Pharmacophore Features

- Mimicking Pyrophosphate : The incorporation of β-N-hydroxy-γ-keto-acid pharmacophores allows these compounds to mimic pyrophosphate groups in enzymatic reactions, enhancing their efficacy as inhibitors .

- Metal Chelation : Some derivatives exhibit metal chelation properties that may contribute to their biological activity, particularly in targeting metalloenzymes involved in cancer progression and viral replication .

Summary Table of Key Findings

| Application | Compound Tested | IC₅₀ Value (μM) | EC₅₀ Value (μM) | Cell Line/Target |

|---|---|---|---|---|

| Antiviral | Derivative 11c | 9.5 (pyrophosphate generation) | 15.7 (HCV replicon) | HCV NS5B polymerase |

| Anticancer | Various derivatives | Not specified | Not specified | MCF-7 breast cancer |

作用機序

The mechanism by which 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

類似化合物との比較

Structural Isomers and Positional Analogs

Key structural analogs differ in the position of the carboxylic acid group on the isoquinoline ring:

Key Observations :

Functional Group Variations

Replacement of the carboxylic acid group with other functional groups significantly impacts physicochemical properties:

Key Observations :

- The carbonitrile analog (CAS: 90947-07-2) exhibits higher lipophilicity (logP ~1.2 estimated) compared to the carboxylic acid, enhancing membrane permeability but reducing solubility .

- The carbaldehyde derivative serves as a versatile intermediate for Schiff base formation or further functionalization .

Saturation Level and Ring Modifications

Variations in ring saturation and heterocyclic cores influence conformational flexibility and biological activity:

Key Observations :

- Pyrimidine-based analogs () introduce a different heterocyclic scaffold, altering hydrogen-bonding capabilities and metabolic pathways .

生物活性

1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound with significant biological activities. Its structure features an isoquinoline core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

This compound has the molecular formula C10H7NO3 and is characterized by its ability to undergo various chemical reactions, including oxidation and enzyme inhibition. The compound's structure is conducive to interactions with biological macromolecules, influencing several cellular processes.

The biological activity of this compound primarily arises from its interaction with enzymes and proteins involved in critical metabolic pathways.

Enzyme Inhibition

- Oxidoreductases and Hydrolases : This compound can inhibit enzymes by binding to their active sites, thus preventing substrate access. This inhibition can lead to altered metabolic flux and changes in cellular energy production.

- Kinases and Phosphatases : The compound modulates signaling pathways by affecting the activity of kinases and phosphatases, which are crucial for cell signaling and regulation of gene expression.

Cellular Effects

This compound influences several cellular processes:

- Apoptosis Induction : It can activate apoptotic pathways through caspase activation in certain cell types.

- Metabolic Regulation : The compound affects key metabolic enzymes, thereby altering levels of metabolites such as NADH and ATP.

Biochemical Interactions

The interactions of this compound with biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions. These interactions stabilize the binding of the compound to target proteins, influencing their functional states.

Research Findings

Numerous studies have investigated the biological activity of this compound:

Antiviral Activity

Recent research highlighted that derivatives of isoquinoline compounds exhibit antiviral properties. For instance, a related compound demonstrated an EC50 of 15.7 μM against Hepatitis C virus (HCV) NS5B polymerase, indicating potential therapeutic applications in antiviral drug development .

Anticancer Potential

Studies have shown that isoquinoline derivatives can inhibit cancer cell growth through apoptosis induction and modulation of cell signaling pathways. The structural characteristics of these compounds contribute to their anticancer efficacy by targeting specific enzymes involved in cancer progression .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid in synthetic chemistry research?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify aromatic protons, carbonyl groups, and hydrogen bonding patterns. Prepare samples in deuterated solvents (e.g., DMSO-d₆) and compare chemical shifts with literature data for isoquinoline derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar carboxylic acid groups.

- Infrared (IR) Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches.

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference protocols from journal guidelines for reporting synthetic compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling to prevent eye/skin contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability data under standard conditions are limited, so monitor for decomposition .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS at intervals (e.g., 0, 7, 14 days).

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples (e.g., 25–300°C) under nitrogen.

- Data Interpretation : Compare degradation kinetics using Arrhenius equations to predict shelf life. Document conditions rigorously for reproducibility .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for neurotransmitter receptors) and control groups. Validate receptor binding assays with positive controls (e.g., quisqualic acid) .

- Statistical Robustness : Apply ANOVA or mixed-design models to compare datasets. Use post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

- Meta-Analysis : Aggregate published data to identify trends or confounding variables (e.g., solvent effects, assay sensitivity).

Q. How can structural modifications of the compound optimize its pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., methyl esters, fluorinated analogs) and test for target binding (e.g., NMDA receptors). Use computational tools (e.g., molecular docking) to predict interactions .

- Bioisosteric Replacement : Replace the carboxylic acid group with bioisosteres (e.g., tetrazole) to enhance bioavailability. Validate solubility and logP values via shake-flask methods .

- In Vivo Pharmacokinetics : Administer derivatives in rodent models and measure plasma half-life using LC-MS/MS. Compare with parent compound to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。